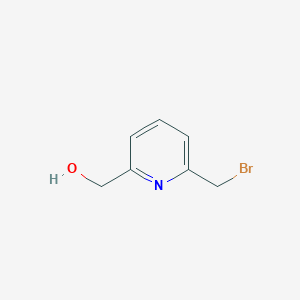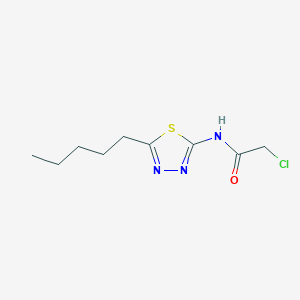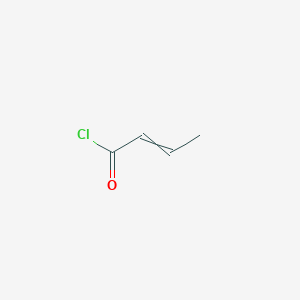
4-Hydroxychrysene
Vue d'ensemble
Description
4-Hydroxychrysene (4-OHC) is a polycyclic aromatic hydrocarbon (PAH) that has been extensively studied for its potential as a research tool in various scientific fields. This compound is structurally similar to other PAHs, such as benzo[a]pyrene, which are known to be carcinogenic. However, unlike benzo[a]pyrene, 4-OHC is not considered to be toxic or mutagenic. Instead, it has been shown to have a range of interesting biochemical and physiological effects that make it a valuable tool for researchers.
Applications De Recherche Scientifique
Toxicity in Marine Environments
4-Hydroxychrysene, a type of oxygenated polycyclic aromatic hydrocarbon (oxy-PAH), has been the subject of research in environmental toxicology. Studies have examined its potential toxic effects in marine environments. For instance, Diamante et al. (2017) investigated the developmental toxicity of hydroxylated chrysene metabolites in zebrafish embryos, focusing on compounds like 2- and 6-hydroxychrysene. They observed significant developmental defects, highlighting the potential ecological risks of oxy-PAHs to fish populations (Diamante et al., 2017).
Atmospheric Degradation
Research by Ding et al. (2021) delved into the atmospheric degradation of chrysene, a precursor to 4-hydroxychrysene, examining how it reacts with the OH radical. This study provided insights into the environmental fate and risks of chrysene, which may extend to its hydroxylated derivatives (Ding et al., 2021).
Biodegradation and Toxicity
A study by Sideri et al. (2013) explored the hydroxylation of non-substituted polycyclic aromatic hydrocarbons, like chrysene, using cytochrome P450 BM3 engineered by directed evolution. This research contributes to understanding the biodegradation of toxic compounds like chrysene and its hydroxylated forms (Sideri et al., 2013).
Urinary Metabolite Analysis
The development of methods for quantifying urinary monohydroxy metabolites of PAHs, including 4-hydroxychrysene, in exposed subjects has been a focus of research by Campo et al. (2008). This aids in assessing human exposure to PAHs and their metabolites, which is crucial for occupational health studies (Campo et al., 2008).
Biochemical Reactivity
Research on 4-hydroxynonenal, a lipid peroxidation product related to 4-hydroxychrysene, provides insights into its biochemical reactivity and implications for health. Studies like those by Žarković (2003) and Schaur (2003) delve into the biological activities of these compounds, their methods of identification in cells, and their roles as markers of oxidative stress (Žarković, 2003); (Schaur, 2003).
Aryl Hydrocarbon Receptor and Oxidative Stress
Tanabe and Schlenk (2023) investigated the role of the aryl hydrocarbon receptor (AhR) and oxidative stress in the regioselective toxicities of hydroxychrysenes, including 4-hydroxychrysene. Their findings suggest a significant role for AhR in mediating the toxicity of these compounds, particularly through oxidative stress pathways (Tanabe & Schlenk, 2023).
Propriétés
IUPAC Name |
chrysen-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O/c19-17-7-3-5-13-9-10-15-14-6-2-1-4-12(14)8-11-16(15)18(13)17/h1-11,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCGRCFUEPALNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C(=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00212267 | |
| Record name | 4-Chrysenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00212267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxychrysene | |
CAS RN |
63019-40-9 | |
| Record name | 4-Hydroxychrysene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63019-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chrysenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063019409 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chrysenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00212267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-CHRYSENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TA8B0EJP5D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone](/img/structure/B107924.png)





![2-Amino-2-[2-[4-octyl-3-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol](/img/structure/B107937.png)
![2-Amino-2-[2-[4-octyl-2-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol](/img/structure/B107940.png)